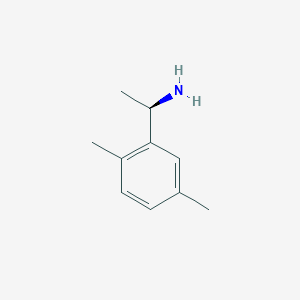

(R)-1-(2,5-Dimethylphenyl)ethanamine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

(1R)-1-(2,5-dimethylphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-7-4-5-8(2)10(6-7)9(3)11/h4-6,9H,11H2,1-3H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULGHUDXDTMIEAM-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)C)[C@@H](C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20427417 | |

| Record name | (R)-1-(2,5-DIMETHYLPHENYL)ETHANAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77302-55-7 | |

| Record name | (R)-1-(2,5-DIMETHYLPHENYL)ETHANAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for R 1 2,5 Dimethylphenyl Ethanamine and Its Enantiomeric Forms

Racemic Synthesis Pathways and Considerations

The most direct and common pathway to a racemic mixture of 1-(2,5-dimethylphenyl)ethanamine (B1276237) involves a two-step sequence starting from commercially available p-xylene (B151628). The initial step is a Friedel-Crafts acylation of p-xylene with an acetylating agent, such as acetyl chloride or acetic anhydride (B1165640), in the presence of a Lewis acid catalyst like aluminum chloride. This reaction typically yields the ketone precursor, 1-(2,5-dimethylphenyl)ethan-1-one, as the primary product. mdpi.com

Following the synthesis of the ketone, the racemic amine is prepared via reductive amination. This process involves the reaction of 1-(2,5-dimethylphenyl)ethan-1-one with an ammonia (B1221849) source to form an intermediate imine, which is then reduced in situ to the corresponding amine. Various reducing agents can be employed for this transformation, including sodium borohydride (B1222165), sodium cyanoborohydride, or catalytic hydrogenation. This approach provides the racemic (R/S)-1-(2,5-dimethylphenyl)ethanamine, which can then serve as a substrate for subsequent resolution techniques to isolate the desired (R)-enantiomer.

Asymmetric Synthesis Approaches to Chiral Ethanamines

Asymmetric synthesis offers a more elegant and efficient route to enantiomerically pure amines by creating the chiral center selectively, thereby avoiding the loss of 50% of the material inherent in classical resolutions. Over the past decades, significant advancements have been made in developing robust asymmetric methods, with transition metal-catalyzed asymmetric hydrogenation of prochiral imines and enamines being one of the most powerful strategies. nih.govnih.govacs.org These methods, along with substrate-controlled reactions, form the bedrock of modern chiral amine synthesis.

The asymmetric reduction of imines, particularly N-aryl imines, is a premier method for producing chiral amines like (R)-1-(2,5-Dimethylphenyl)ethanamine. acs.org This transformation is typically achieved using transition metal complexes, where a chiral ligand coordinates to the metal center (commonly Iridium, Rhodium, or Ruthenium) and directs the stereochemical outcome of the hydrogenation. nih.gov

The success of this approach is heavily reliant on the design of modular chiral ligands, such as P-stereogenic phosphines (e.g., TangPhos, DuanPhos), phosphino-oxazolines, and various C,N- or N,N-based ligands. nih.govacs.org For instance, iridium complexes with phosphine-phosphoramidite ligands have been shown to be highly effective for the asymmetric hydrogenation of sterically hindered N-aryl alkylarylamines, providing the corresponding chiral products with excellent enantioselectivities. acs.org Similarly, rhodium catalysts incorporating electron-donating P-stereogenic biphospholane ligands have demonstrated extremely high reactivity and selectivity in the hydrogenation of N-acyl enamines. acs.org

Table 1: Examples of Chiral Catalyst Systems for Asymmetric Amine Synthesis

| Catalyst System | Substrate Type | Product Type | Reported Enantiomeric Excess (ee) |

|---|---|---|---|

| Ir/f-binaphane | Sterically hindered N-aryl imines | Chiral aryl amines | Good to excellent |

| Ir-Phosphine-phosphoramidite (L1a) | Sterically hindered N-aryl imines | Chiral aryl amines | Good to excellent |

| Rh-DuanPhos / Rh-TangPhos | N-acyl enamines | N-acyl amines | Up to 99% |

| Ir/(S,S)-f-Binaphane-L7 | N-alkyl α-aryl furan-containing imines | Chiral amines | Up to 90% |

| Iridium-(Cp*) with diamine ligands & Chiral Acid | N-aryl imines | Chiral aryl amines | Up to 98% |

This table presents generalized findings from reviews on asymmetric hydrogenation and may not be specific to the exact target compound but are representative of the technology's capability. acs.org

In substrate-controlled asymmetric reactions, the stereochemical outcome is dictated by a pre-existing chiral center within the starting material. Naturally occurring, enantiomerically pure compounds from the "chiral pool," such as α-amino acids, are frequently used as templates to induce chirality. researchgate.net

In this approach, a chiral auxiliary derived from an amino acid can be attached to the substrate. The inherent chirality of the auxiliary then directs the facial selectivity of a subsequent bond-forming reaction, leading to the creation of a new stereocenter with a predictable configuration. For example, L-proline has been used as a chiral template in the total synthesis of various alkaloids, where its stereocenter directs subsequent transformations. researchgate.net After the new chiral center is established, the auxiliary can be cleaved, yielding the desired enantiomerically enriched product. This methodology is a powerful tool for the synthesis of complex natural products and other chiral molecules. researchgate.net

Chemoenzymatic and Enzymatic Resolution Techniques

Biocatalysis has emerged as a powerful and green alternative to traditional chemical methods for producing optically pure compounds. researchgate.net Enzymes, operating under mild conditions with exceptional levels of stereoselectivity, are particularly well-suited for the synthesis of chiral amines. researchgate.net For resolving racemic mixtures, Enzymatic Kinetic Resolution (EKR) and Dynamic Kinetic Resolution (EDKR) are two of the most prominent and widely applied strategies. nih.govdiva-portal.org

Enzymatic Kinetic Resolution (EKR) is a widely used method for separating enantiomers from a racemic mixture. The technique relies on an enzyme that selectively catalyzes the transformation of one enantiomer at a much higher rate than the other. Lipases are among the most common enzymes used for this purpose, often catalyzing an enantioselective acylation of the racemic amine with an acyl donor. nih.govmdpi.com

In the context of resolving racemic 1-(2,5-dimethylphenyl)ethanamine, a lipase (B570770) such as Candida antarctica lipase B (CALB), often immobilized as Novozym 435, would be a prime candidate. nih.gov The enzyme would selectively acylate one enantiomer (e.g., the R-enantiomer) to form an amide, leaving the other (S)-enantiomer unreacted. The resulting mixture of the amide and the unreacted amine can then be separated by standard chemical methods. The maximum theoretical yield for the desired enantiomer in a classical EKR is 50%. Research on analogous substrates has shown high efficiency; for instance, the kinetic resolution of a racemic alcohol containing a 2,5-dimethylphenyl ring achieved excellent enantiomeric excess for both the product and the remaining substrate (eep and ees = 95–99%) with a high enantiomeric ratio (E > 200). researchgate.net

Table 2: Representative Enzymes and Conditions for Kinetic Resolution of Amines and Alcohols

| Enzyme | Substrate Type | Acyl Donor | Key Finding | Reference |

|---|---|---|---|---|

| Candida antarctica Lipase B (Novozym 435) | Racemic amines & alcohols | Ethyl acetate (B1210297), Chiral carbonates | Highly efficient and versatile for resolution. | nih.govorganic-chemistry.org |

| Pseudomonas cepacia Lipase (PCL) | Morita-Baylis-Hillman adducts | - (Hydrolysis) | Good selectivity (eep of 92%, E ratio of 53) for specific substrates. | nih.gov |

| Candida rugosa Lipase | 1-(isopropylamine)-3-phenoxy-2-propanol | Isopropenyl acetate | High enantiomeric excess of product (eep = 96.2%) achieved. | mdpi.com |

| Lecitase™ Ultra (immobilized) | (E)-4-(2,5-dimethylphenyl)but-3-en-2-ol | Vinyl propionate | Excellent resolution (E > 200, ee > 95%) for the 2,5-dimethylphenyl analog. | researchgate.net |

Dynamic Kinetic Resolution (EDKR) overcomes the 50% yield limitation of classical EKR by integrating the enzymatic resolution with a second catalytic process that continuously racemizes the slow-reacting enantiomer in situ. organic-chemistry.org This allows the entire racemic starting material to be converted into a single, enantiomerically pure product, with a theoretical yield of 100%.

A successful DKR process for a primary amine like 1-(2,5-dimethylphenyl)ethanamine requires two catalysts that are compatible with each other: an enzyme for the stereoselective acylation (like Novozym 435) and a catalyst for the racemization of the unreacted amine. organic-chemistry.org Palladium nanocatalysts have proven to be highly effective for the racemization of primary amines under conditions compatible with enzymatic activity. organic-chemistry.org This dual-catalyst system, often using a simple acyl donor like ethyl acetate, can convert a variety of racemic amines into single-enantiomer amides in high yields (85–99%) and with excellent enantiomeric excesses (97–99%). organic-chemistry.org Other DKR strategies involve different racemization methods, such as the use of complementary transaminases or aldehyde-based racemization for certain substrates. diva-portal.orgresearchgate.net

Table 3: Components of Dynamic Kinetic Resolution (DKR) Systems for Amines

| Resolution Catalyst | Racemization Catalyst/Method | Substrate Type | Acyl Donor | Typical Yield / ee | Reference |

|---|---|---|---|---|---|

| Novozym-435 (Lipase) | Palladium nanocatalyst (Pd/AlO(OH)) | Primary amines | Ethyl acetate | 85-99% / 97-99% | organic-chemistry.org |

| Lipase | Stereo-complementary transaminases | Primary amines | Ethyl ethoxyacetate | - | diva-portal.org |

| Candida antarctica Lipase A | Acetaldehyde (in situ from vinyl butanoate) | N-heterocyclic α-amino esters | Vinyl butanoate | ~70-90% / 97% | researchgate.net |

Biocatalytic Systems and Enzyme Immobilization for Resolution

The kinetic resolution of racemic amines, including analogues of 1-(2,5-dimethylphenyl)ethanamine, is a well-established method utilizing the high stereoselectivity of enzymes, particularly lipases and transaminases. researchgate.netwikipedia.org In this process, one enantiomer of the racemic amine is selectively transformed into a new compound, typically an amide, allowing for the separation of the unreacted, enantiopure amine. wikipedia.org Lipases, such as Candida antarctica lipase B (CALB), are frequently employed for this purpose, often in an immobilized form like Novozym 435. nih.govnih.gov The enzyme catalyzes the acylation of one enantiomer, with ethyl acetate or isopropyl methoxyacetate (B1198184) often serving as the acyl donor. researchgate.netnih.gov

The choice of solvent and the nature of the biocatalyst have a significant impact on the enzyme's activity and selectivity. researchgate.net For instance, studies on the resolution of various primary benzyl (B1604629) amines have shown that immobilized lipases are highly effective biocatalysts for acylations in solvents like toluene (B28343) or methyl tert-butyl ether (MTBE). researchgate.netnih.gov The process can be conducted in both batch and continuous-flow reactors, with continuous-flow systems offering advantages in terms of productivity and scalability. researchgate.netnih.gov

Enzyme immobilization is a key technology for enhancing the industrial feasibility of biocatalytic resolutions. mdpi.com Immobilization improves enzyme stability, allows for easy separation from the reaction mixture, and enables reuse of the biocatalyst over multiple cycles, which significantly reduces costs. mdpi.comekb.eg Common immobilization methods include adsorption onto a solid support, covalent bonding, entrapment within a matrix, and cross-linking. mdpi.com For example, amine transaminases have been co-immobilized with their necessary cofactor, pyridoxal (B1214274) phosphate (B84403) (PLP), in porous hydrogel matrices. nih.gov This technique not only retains the enzyme and cofactor, preventing leaching, but can also enhance stability over broader pH and temperature ranges compared to the free enzyme. nih.gov The recovered activity of an immobilized transaminase in a hydrogel was reported to be 63%, and the system retained 92% of its initial productivity after 10 days of continuous operation. nih.gov

Table 1: Examples of Lipase-Catalyzed Kinetic Resolution of Benzylic Amines

| Substrate | Enzyme | Acyl Donor | Solvent | Product (Yield, ee) | Reference |

|---|---|---|---|---|---|

| rac-1-Phenylethylamine | Novozym 435 (Immobilized CALB) | Isopropyl methoxyacetate | Toluene | (S)-amine & (R)-amide (Good yields, ee ≥ 95%) | nih.gov |

| rac-1-(4-Chlorophenyl)ethylamine | Novozym 435 (Immobilized CALB) | - | - | (S)-amine | nih.gov |

| Various rac-amines | Immobilized CALB (Novozym 435, CalB T-2 150) | Ethyl acetate | Toluene | (R)-acetamides | researchgate.net |

| rac-1-Phenylethanol | Novozym 435 (Immobilized CALB) | Dimethyl carbonate | MTBE | (R)-methyl 1-phenylethyl carbonate (29% yield, ee > 99%) | nih.gov |

Chemical Resolution via Diastereomeric Salt Formation

The classical method for separating enantiomers, known as chemical resolution, relies on the formation of diastereomeric salts. wikipedia.org This technique involves reacting the racemic amine with a single enantiomer of a chiral acid, referred to as a resolving agent. libretexts.org The resulting products are a pair of diastereomeric salts ((R)-amine-(R)-acid and (S)-amine-(R)-acid), which, unlike enantiomers, have different physical properties, most importantly, different solubilities. libretexts.org This difference allows for their separation by fractional crystallization. libretexts.org

The selection of an appropriate resolving agent and crystallization solvent is critical and often determined empirically. aiche.org Commonly used chiral resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid. wikipedia.orglibretexts.org The efficiency of the resolution is determined by the difference in solubility between the two diastereomeric salts. aiche.org After separation by crystallization, the less soluble salt is isolated, and the pure amine enantiomer is recovered by treatment with a base to break the salt. libretexts.org The more soluble diastereomer remains in the mother liquor. wikipedia.org The success of the resolution can be monitored by measuring the optical rotation of the crystals; crystallization is continued until there is no further change, indicating that a pure diastereomer has likely been isolated. libretexts.org

For structurally similar compounds like 1-(2-hydroxyphenyl)ethylamines, dibenzoyl-L-tartaric acid has been shown to be an effective resolving agent, yielding diastereomeric salts suitable for separation. rsc.org The crystal structure of these salts often reveals complex hydrogen-bonding networks that are crucial for the chiral recognition process. rsc.org

Table 2: Common Chiral Resolving Agents for Amines

| Resolving Agent | Type | Reference |

|---|---|---|

| Tartaric Acid | Acid | wikipedia.orgmdpi.com |

| Mandelic Acid | Acid | wikipedia.org |

| Camphorsulfonic Acid | Acid | wikipedia.org |

| Dibenzoyl-L-tartaric Acid | Acid | rsc.org |

| Brucine | Base (for acidic compounds) | libretexts.org |

| (+)-Cinchotoxine | Base (for acidic compounds) | wikipedia.org |

Racemization Methodologies for Optically Active Amines for Recycling

A significant drawback of kinetic and chemical resolution is that the maximum theoretical yield for the desired enantiomer is 50%. kyoto-u.ac.jp To overcome this limitation and improve process economy, the undesired enantiomer, which is often isolated from the mother liquor after crystallization or is the acylated product in enzymatic resolutions, can be racemized and recycled. wikipedia.org Racemization is the process of converting an optically active compound into a racemic mixture, allowing it to be reintroduced into the resolution process. byjus.com

Base-Mediated Racemization Protocols

Base-mediated racemization is a potential strategy for chiral amines, particularly those with a benzylic proton like 1-(2,5-dimethylphenyl)ethanamine. The mechanism involves the abstraction of the acidic proton at the stereocenter by a strong base. This deprotonation generates a planar, achiral carbanion (or an equivalent resonance-stabilized intermediate). libretexts.org Subsequent reprotonation of this intermediate can occur from either face with equal probability, leading to the formation of a 50:50 mixture of the (R) and (S) enantiomers, thus achieving racemization. byjus.comlibretexts.org The rate of racemization is dependent on factors such as the strength of the base, temperature, and the specific structure of the amine. byjus.com For this process to be effective, the chiral center must possess an abstractable proton. libretexts.org

Catalytic Racemization Techniques

More efficient and widely applicable methods for racemizing amines involve the use of metal catalysts. Various transition metal complexes, particularly those based on palladium, ruthenium, and iridium, have been developed for this purpose. acs.orgresearchgate.net These catalysts typically operate via a dehydrogenation-hydrogenation mechanism. The chiral amine is first dehydrogenated to form an achiral imine intermediate. This imine then undergoes hydrogenation, catalyzed by the same metal complex, to regenerate the amine as a racemic mixture.

Palladium nanocatalysts have been successfully employed in dynamic kinetic resolution (DKR) processes, where enzymatic resolution and metal-catalyzed racemization occur concurrently. nih.gov Similarly, ruthenium complexes are effective for the racemization of both primary and secondary amines. researchgate.net For benzylic amines, iridium-based catalysts, such as the [IrCp*I₂]₂ complex, have shown high activity. acs.org These catalysts can be immobilized on solid supports, like Wang resin, to create fixed-bed catalysts for continuous flow racemization processes, which are highly advantageous for industrial applications. acs.org

An alternative catalytic approach involves the use of enzymes. A pair of stereocomplementary ω-transaminases can be used to racemize primary chiral amines. nih.gov This biocatalytic system works through the reversible transamination of the amine to a prochiral ketone intermediate, effectively interconverting the enantiomers. nih.gov

Table 3: Selected Catalytic Systems for the Racemization of Benzylic Amines

| Catalyst System | Substrate Type | Proposed Mechanism | Key Features | Reference |

|---|---|---|---|---|

| Palladium Nanoparticles | Primary benzyl amines | Dehydrogenation-Hydrogenation | Used in Dynamic Kinetic Resolution with lipase | nih.gov |

| [IrCp*I₂]₂ (SCRAM catalyst) on Wang Resin | Secondary and benzylic amines | Dehydrogenation-Hydrogenation | Effective in continuous flow fixed-bed reactors | acs.org |

| Raney Cobalt | Optically active amines (e.g., 2-amino-1-phenylpropane) | Dehydrogenation-Hydrogenation | High temperature (100-300 °C), gas or liquid phase | google.com |

| Trichloroisocyanuric acid / Pd-C | 1-Phenylethylamine derivatives | Formation of N-chloroimine, then hydrogenation | Simple and efficient procedure | researchgate.net |

| Thiyl Radical / AIBN | Benzylic amines | Reversible H-atom abstraction | Mild, radical-based method | researchgate.net |

| Stereocomplementary ω-Transaminases | Primary α-chiral amines | Reversible transamination via ketone intermediate | Biocatalytic, mild conditions | nih.gov |

Advanced Characterization and Enantiomeric Purity Assessment of R 1 2,5 Dimethylphenyl Ethanamine

Chromatographic Techniques for Enantioseparation

The separation of enantiomers, or chiral resolution, is accomplished by creating a chiral environment in which the two enantiomers exhibit different physicochemical interactions. This differential affinity allows for their separation and quantification. Chromatographic methods are the most prevalent and effective for this purpose, relying on the transient formation of diastereomeric complexes between the analyte enantiomers and a chiral selector. mdpi.commdpi.com

Chiral High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for enantioseparation due to its robustness, high resolution, and broad applicability. mdpi.com The success of chiral HPLC is largely attributed to the development of a wide array of effective chiral stationary phases (CSPs). mdpi.com

The core of chiral HPLC is the chiral stationary phase (CSP). For the separation of chiral amines like 1-(2,5-dimethylphenyl)ethanamine (B1276237), polysaccharide-based CSPs are particularly effective and widely utilized. semanticscholar.org These phases consist of cellulose (B213188) or amylose (B160209) derivatives, such as tris(3,5-dimethylphenylcarbamate), either coated or covalently immobilized onto a high-purity silica (B1680970) gel support. semanticscholar.orgmdpi.com

The enantioselective recognition on these CSPs is governed by a combination of intermolecular interactions, including hydrogen bonds, π-π stacking, and dipole-dipole forces between the analyte and the chiral polymer. semanticscholar.org The carbamate (B1207046) groups on the polysaccharide backbone, for instance, provide sites for hydrogen bonding with the primary amine of the target compound. The immobilized versions of these CSPs offer enhanced durability and compatibility with a broader range of solvents, which can be advantageous for method development. mdpi.comnih.gov

Table 1: Common Chiral Stationary Phases for Amine Enantioseparation

This table presents CSPs commonly used for separating chiral primary amines. Method-specific optimization is required for (R)-1-(2,5-Dimethylphenyl)ethanamine.

| CSP Type | Chiral Selector | Common Applications & Interactions |

| Polysaccharide (Coated) | Cellulose tris(3,5-dimethylphenylcarbamate) | Broad applicability in normal and reversed-phase modes; relies on π-π interactions and hydrogen bonding. mdpi.com |

| Polysaccharide (Immobilized) | Amylose tris(3,5-dimethylphenylcarbamate) | Highly robust, compatible with a wide array of solvents, enabling "non-standard" mobile phases. mdpi.comnih.gov |

| Pirkle-type | (S)-N-(3,5-dinitrobenzoyl)leucine | Effective for compounds with π-acidic or π-basic aromatic rings. mdpi.com |

| Polymeric | (1S,2S)-1,2-diphenylethylenediamine derivatives | Newer phases that can offer complementary selectivity to traditional polysaccharide CSPs. researchgate.net |

The composition of the mobile phase plays a critical role in modulating the retention and resolution of enantiomers. nih.gov In Normal-Phase (NP) HPLC , the eluent is typically a mixture of an alkane, such as n-hexane, and a small percentage of a polar modifier like isopropanol (B130326) or ethanol. mdpi.comresearchgate.net For basic compounds like this compound, adding a small quantity of a basic additive, most commonly diethylamine (B46881) (DEA), is crucial. The DEA competes with the analyte for highly active sites on the stationary phase, resulting in improved peak symmetry and reproducibility. nih.govresearchgate.net

In Reversed-Phase (RP) HPLC , aqueous solutions with organic modifiers such as acetonitrile (B52724) or methanol (B129727) are used. semanticscholar.org The mobile phase is often buffered to control the ionization state of the amine and ensure consistent interactions with the CSP. semanticscholar.org The choice between NP and RP modes can sometimes lead to an inversion of the enantiomer elution order, offering an additional tool for optimizing difficult separations.

Table 2: Influence of Mobile Phase Parameters in Chiral HPLC

This table outlines general trends in mobile phase optimization for the analysis of chiral primary amines.

| Parameter | Typical Range/Value | Effect on Separation |

| Normal Phase | ||

| % Alcohol Modifier | 5 - 20% | Increasing the percentage generally shortens retention time but may decrease resolution. |

| Basic Additive (e.g., DEA) | 0.1 - 0.2% (v/v) | Essential for improving the peak shape of basic analytes. nih.gov |

| Reversed Phase | ||

| % Organic Modifier | 30 - 70% | Affects retention factor and can modulate enantioselectivity. semanticscholar.org |

| Buffer pH | 3.0 - 7.5 | Controls the protonation state of the amine, which is critical for consistent interaction with the CSP. semanticscholar.org |

| General | ||

| Column Temperature | 5 - 40 °C | Lowering the temperature often enhances enantioselectivity at the cost of longer analysis times and higher backpressure. nih.gov |

Chiral Gas Chromatography (GC)

For analytes that are volatile and thermally stable, chiral Gas Chromatography (GC) is an excellent high-resolution technique. gcms.cz While 1-(2,5-Dimethylphenyl)ethanamine may be analyzed directly, it is common practice to derivatize primary amines to enhance their thermal stability and chromatographic properties. Chiral resolution in GC is typically achieved using capillary columns coated with a stationary phase containing a chiral selector, most frequently a derivatized cyclodextrin (B1172386). gcms.cz The separation mechanism is based on the differential inclusion of the enantiomers into the chiral cavity of the cyclodextrin selector. gcms.cz

Supercritical Fluid Chromatography (SFC) for Enantiomer Resolution

Supercritical Fluid Chromatography (SFC) is recognized as a fast and environmentally friendly ("green") technique for chiral separations. chromatographyonline.com It utilizes supercritical carbon dioxide as the primary mobile phase, often modified with a small amount of a polar co-solvent like methanol to elute polar compounds. chromatographyonline.com This approach significantly reduces organic solvent consumption compared to HPLC. The low viscosity of the supercritical fluid mobile phase allows for high flow rates without generating excessive backpressure, leading to very rapid analyses. chromatographyonline.com Polysaccharide-based CSPs are highly effective and widely used in SFC for resolving enantiomers of primary amines and other chiral compounds. mdpi.comrsc.org

Capillary Electrophoresis (CE) for Chiral Analysis

Capillary Electrophoresis (CE) is a powerful separation technique that offers exceptionally high efficiency and requires only minute quantities of sample and reagents. nih.gov Unlike chromatographic methods, the chiral selector in CE is not part of a stationary phase but is dissolved in the background electrolyte (BGE). bio-rad.com For the analysis of basic compounds like this compound, derivatized cyclodextrins are the most common chiral selectors. nih.gov During electrophoresis, the enantiomers form transient diastereomeric complexes with the cyclodextrin, which alters their electrophoretic mobility and leads to their separation. bio-rad.com CE is often considered a valuable complementary technique to HPLC for confirming enantiomeric purity. nih.gov

Spectroscopic and Diffraction-Based Characterization

The comprehensive characterization of this compound relies on a suite of advanced analytical techniques. Spectroscopic methods provide detailed insights into the molecular structure, functional groups, and electronic properties, while diffraction methods are indispensable for the unambiguous determination of its three-dimensional arrangement and absolute stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of this compound by providing information on the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom.

In ¹H NMR spectroscopy, the chemical shift, integration, and multiplicity of the signals are used to identify the different types of protons in the molecule. docbrown.info The protons on the carbon adjacent to the electron-withdrawing nitrogen atom are expected to be deshielded and thus appear at a lower field than typical alkane protons. libretexts.orgopenstax.org The two methyl groups attached to the benzene (B151609) ring will appear as sharp singlets, while the methyl group of the ethylamine (B1201723) chain will be a doublet due to coupling with the adjacent methine proton. The aromatic protons will exhibit complex splitting patterns due to their coupling with each other. The protons of the primary amine group (NH₂) often appear as a broad signal and can be identified by their disappearance from the spectrum upon the addition of deuterium (B1214612) oxide (D₂O), which facilitates an N-H to N-D exchange. docbrown.infolibretexts.orgopenstax.org

¹³C NMR spectroscopy provides information about the carbon skeleton. Carbons bonded to the electronegative nitrogen atom are deshielded and shifted downfield. openstax.org The spectrum will show distinct signals for the two aromatic methyl carbons, the ethylamine methyl carbon, the methine carbon, and the six aromatic carbons, reflecting the molecule's asymmetry.

Predicted ¹H NMR Spectral Data for this compound Note: Predicted values are based on typical chemical shift ranges for similar structural motifs. Actual experimental values may vary.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H | 7.0 - 7.2 | Multiplet (m) | 3H |

| Methine-H (CH) | ~4.1 | Quartet (q) | 1H |

| Phenyl-CH₃ | ~2.3 | Singlet (s) | 6H |

| Ethylamine-CH₃ | ~1.4 | Doublet (d) | 3H |

| Amine-H (NH₂) | 1.5 - 2.5 (broad) | Singlet (s, broad) | 2H |

Predicted ¹³C NMR Spectral Data for this compound Note: Predicted values are based on typical chemical shift ranges for similar structural motifs. organicchemistrydata.orgcompoundchem.comwisc.edu

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C (quaternary, substituted) | 130 - 145 |

| Aromatic C-H | 125 - 130 |

| Methine C (CH) | 50 - 60 |

| Ethylamine C (CH₃) | ~25 |

| Phenyl C (CH₃) | ~21 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting the vibrational frequencies of its bonds. As a primary amine, the compound is expected to show a characteristic pair of medium-intensity absorption bands in the region of 3300-3500 cm⁻¹ corresponding to the asymmetric and symmetric N-H stretching vibrations. openstax.orgorgchemboulder.com Other key absorptions include C-H stretching from the alkyl and aromatic groups, C-N stretching, and aromatic C=C ring stretching. orgchemboulder.comwpmucdn.com

Expected IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Primary Amine | 3300 - 3500 (two bands) | Medium, Sharp |

| Aromatic C-H Stretch | Aromatic Ring | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | Alkyl Groups | 2850 - 3000 | Medium to Strong |

| N-H Bend (Scissoring) | Primary Amine | 1580 - 1650 | Medium to Strong |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium |

| C-N Stretch | Aliphatic Amine | 1020 - 1250 | Weak to Medium |

| N-H Wag | Primary Amine | 665 - 910 | Broad, Strong |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The absorption of UV light by this compound is dominated by the substituted benzene ring, which acts as a chromophore. hnue.edu.vn Benzene itself exhibits three absorption bands originating from π→π* transitions, often referred to as the primary bands (E1 and E2) and a secondary (B) band. spcmc.ac.in The substitution of alkyl and aminoalkyl groups on the benzene ring causes bathochromic shifts (shifts to longer wavelengths) of these bands. hnue.edu.vnup.ac.za The presence of non-bonding electrons on the nitrogen atom can interact with the π system of the ring, further influencing the absorption spectrum. hnue.edu.vn

Mass Spectrometry (MS) in Compound Identification and Purity Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound, as well as for obtaining structural information through the analysis of its fragmentation patterns.

In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions. The molecular ion peak would correspond to the molecular weight of the compound (149.24 g/mol ). Phenylethylamines are known to undergo a characteristic α-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom. openstax.org This fragmentation is a dominant process because it results in a resonance-stabilized, nitrogen-containing cation.

For this compound, the primary fragmentation pathway is the cleavage between the benzylic carbon and the methine carbon, leading to the loss of a methyl radical (•CH₃) to form a highly stable iminium cation. This would result in a prominent peak in the mass spectrum.

Predicted Major Fragment Ions in the Mass Spectrum of this compound (EI-MS)

| m/z (mass-to-charge ratio) | Ion Structure | Fragmentation Pathway |

| 149 | [C₁₀H₁₅N]⁺• | Molecular Ion (M⁺•) |

| 134 | [C₉H₁₂N]⁺ | α-cleavage (Loss of •CH₃) |

| 118 | [C₉H₁₀]⁺• | Loss of NH₃ from the molecular ion |

Electrospray ionization (ESI), a softer ionization technique, often results in the observation of the protonated molecule [M+H]⁺. mdpi.comacs.org In-source fragmentation can also occur, sometimes leading to the loss of ammonia (B1221849) (NH₃) from the protonated molecule. acs.orgnih.govacs.org

X-ray Diffraction Analysis for Absolute Configuration Determination

While spectroscopic methods provide the connectivity of atoms, they cannot typically determine the absolute spatial arrangement of a chiral molecule. Single-crystal X-ray diffraction (XRD) is the definitive method for determining the absolute configuration of chiral compounds like this compound. researchgate.netnih.govspringernature.com

This technique requires the growth of a high-quality single crystal of the enantiomerically pure compound. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed. This pattern is a direct consequence of the three-dimensional arrangement of atoms within the crystal lattice. By measuring the intensities of the diffraction spots, a detailed electron density map of the molecule can be constructed, revealing the precise position of each atom.

To determine the absolute configuration (i.e., distinguishing the R-enantiomer from the S-enantiomer), a phenomenon known as anomalous dispersion (or resonant scattering) is utilized. nih.gov When the X-ray energy is near the absorption edge of an atom in the crystal, the scattering intensity of certain pairs of reflections (known as Bijvoet pairs) becomes unequal. researchgate.net By carefully measuring and analyzing these intensity differences, the true, absolute arrangement of the atoms in space can be established. The Flack parameter is a critical value calculated during the refinement of the crystal structure that indicates whether the determined absolute configuration is correct; a value close to zero for a given enantiomer confirms the assignment. nih.gov It is the most reliable method for unambiguously confirming that the synthesized or isolated amine has the (R) configuration. researchgate.net

Investigation of Derivatives and Analogues of R 1 2,5 Dimethylphenyl Ethanamine

Synthetic Strategies for Structural Modification and Diversification

The primary amino group of (R)-1-(2,5-Dimethylphenyl)ethanamine serves as a versatile handle for a range of chemical transformations. These modifications are pivotal in generating a library of derivatives with diverse structural features and potential applications. The principal strategies for achieving this diversification include alkylation, nucleophilic substitution, and condensation reactions.

Alkylation of the amine functionality introduces alkyl groups onto the nitrogen atom, leading to the formation of secondary and tertiary amines. This transformation can significantly alter the steric and electronic properties of the parent molecule. A common method for the N-alkylation of primary amines is the reaction with alkyl halides. This reaction proceeds via a nucleophilic substitution mechanism, where the lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkyl halide.

The reactivity of alkyl halides in these reactions generally follows the order RI > RBr > RCl. The choice of solvent and base is crucial for optimizing the reaction conditions and minimizing side reactions, such as over-alkylation, which can lead to the formation of quaternary ammonium (B1175870) salts.

A representative example of the alkylation of a chiral benzylic amine is the nickel-catalyzed hydroalkylation of enamides with alkyl halides, which produces a variety of chiral alkyl amines in high yields and enantioselectivity. chemrxiv.org While this specific methodology has not been reported for this compound, it showcases a modern approach to the synthesis of chiral amines. Another study details the direct C-H alkylation of benzylic amines with alkenes, catalyzed by Rh(I), which proceeds through an imine intermediate. nih.gov

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product | Yield (%) | Reference |

| Benzylamine | 1-Bromobutane | RhCl(PPh₃)₃, K₂CO₃ | N-Butylbenzylamine | 44 | nih.gov |

| Benzylamine | 2-Bromobutane | RhCl(PPh₃)₃, K₂CO₃ | N-sec-Butylbenzylamine | 41 | nih.gov |

| (Z)-prop-1-en-1-ylcarbamate | Benzyl (B1604629) bromide | NiBr₂·diglyme, Ligand, Mn | Enantiomerically enriched α-alkyl chiral amine | 85 | chemrxiv.org |

This table presents representative data for the alkylation of benzylic amines to illustrate the general synthetic approach.

The nucleophilic nature of the amine group in this compound allows it to react with a wide array of electrophiles beyond simple alkyl halides. These reactions lead to the formation of various N-substituted derivatives, including amides, sulfonamides, ureas, and thioureas.

Acylation: Reaction with acyl chlorides or acid anhydrides in the presence of a base yields N-acyl derivatives (amides). This is a robust and widely used transformation for the protection of amine groups or for the introduction of specific functionalities.

Sulfonylation: Treatment with sulfonyl chlorides affords sulfonamides. This reaction is analogous to acylation and is often employed to generate compounds with potential biological activities.

Reaction with Isocyanates and Isothiocyanates: The addition of the amine to isocyanates and isothiocyanates provides a straightforward route to the synthesis of ureas and thioureas, respectively. These reactions are typically high-yielding and proceed under mild conditions. For instance, the synthesis of 3-acetyl-1-(2,5-dimethylphenyl)thiourea was achieved by reacting 2,5-dimethylaniline (B45416) with acetyl isothiocyanate, generated in situ. organic-chemistry.org This provides a direct analogy for the potential synthesis of thiourea (B124793) derivatives from this compound.

| Amine | Electrophile | Product Type | General Reaction Conditions |

| Primary Amine | Acyl Chloride | Amide | Base (e.g., pyridine, triethylamine), aprotic solvent |

| Primary Amine | Sulfonyl Chloride | Sulfonamide | Base (e.g., pyridine, triethylamine), aprotic solvent |

| Primary Amine | Isocyanate | Urea | Aprotic solvent, room temperature |

| Primary Amine | Isothiocyanate | Thiourea | Aprotic solvent, room temperature |

This table outlines general nucleophilic substitution reactions applicable to primary amines like this compound.

Primary amines readily undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. wikipedia.orgiitk.ac.ineijppr.com This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. The formation of Schiff bases is a reversible process and is often catalyzed by acids or bases. libretexts.org

The resulting imine functionality can be a stable target molecule in itself or can serve as an intermediate for further transformations, such as reduction to a secondary amine or as a component in cycloaddition reactions. The synthesis of Schiff bases is a cornerstone of combinatorial chemistry due to the vast diversity that can be achieved by varying the amine and carbonyl components.

| Amine | Carbonyl Compound | Product Type | General Reaction Conditions |

| Primary Amine | Aldehyde | Aldimine (Schiff Base) | Acid or base catalysis, removal of water |

| Primary Amine | Ketone | Ketimine (Schiff Base) | Acid or base catalysis, removal of water |

This table summarizes the general conditions for the formation of Schiff bases from primary amines.

Research on Specific Classes of Derivatives

Building upon the fundamental synthetic strategies, research has focused on the preparation and characterization of specific classes of derivatives of this compound and related structures. These derivatives often exhibit unique chemical and physical properties.

A variety of N-substituted derivatives of amines structurally related to this compound have been synthesized and studied. For example, a series of N-2,5-dimethylphenylthioureido acid derivatives have been prepared and evaluated for their antimicrobial properties. nih.gov The synthesis involved the reaction of 2,5-dimethylaniline with an isothiocyanate, followed by further functionalization. This work highlights the potential for creating biologically active compounds by modifying the amine functionality.

While specific studies on N-substituted derivatives of this compound are not extensively reported in the readily available literature, the general methodologies for N-alkylation and N-acylation are well-established and can be applied to this chiral amine to generate a diverse range of compounds for further investigation.

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules in a single step from three or more starting materials. The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs that can be utilized to synthesize a variety of heterocyclic compounds, including tetrazoles. nih.govnih.govnih.gov

The Ugi-azide reaction, a variation of the Ugi reaction, is a particularly efficient method for the synthesis of 1,5-disubstituted tetrazoles. nih.govnih.gov This reaction typically involves an aldehyde or ketone, an amine, an isocyanide, and an azide (B81097) source (e.g., trimethylsilyl (B98337) azide). The primary amine component, such as this compound, would react with the carbonyl compound to form an imine in situ, which then participates in the subsequent steps of the MCR.

The Passerini reaction, on the other hand, involves a carbonyl compound, a carboxylic acid, and an isocyanide to form an α-acyloxy amide. organic-chemistry.orgrsc.org While not directly forming tetrazoles, the products of the Passerini reaction can be valuable intermediates for the synthesis of other complex molecules.

The application of these MCRs to this compound would provide a direct route to a diverse library of chiral tetrazole-containing compounds and other complex derivatives, which are of significant interest in medicinal chemistry due to the favorable physicochemical properties of the tetrazole ring. nih.gov

| Multicomponent Reaction | Reactants | Product Type |

| Ugi-azide Reaction | Aldehyde/Ketone, Amine, Isocyanide, Azide | 1,5-Disubstituted Tetrazole |

| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy Amide |

This table provides an overview of the key components and products of the Ugi-azide and Passerini multicomponent reactions.

Imidazole-Based Compounds and their Synthesis

The synthesis of imidazole (B134444) derivatives from primary amines like this compound can be achieved through established multicomponent reactions. One of the foundational methods is the Debus-Radziszewski imidazole synthesis, which involves the condensation of a dicarbonyl compound (like glyoxal (B1671930) or benzil), an aldehyde, and a primary amine in the presence of ammonia (B1221849). wikipedia.org

A plausible synthetic route to an N-substituted imidazole derivative would involve reacting this compound with benzil (B1666583) (a 1,2-diketone) and formaldehyde (B43269) (an aldehyde) in a suitable solvent. In this reaction, the primary amine, the aldehyde, and the diketone would condense to form the substituted imidazole ring. The (R)-1-(2,5-dimethylphenyl)ethyl group would be installed on one of the nitrogen atoms of the imidazole core.

Another approach involves the use of carbonyl diimidazole (CDI) to form intermediates that react selectively with primary amines. acs.orgacs.org For instance, an acid can be converted to a highly reactive acid imidazolide (B1226674) using CDI. This intermediate will then react selectively with a primary amine to form an amide. acs.org While this doesn't form the imidazole ring itself, it demonstrates the utility of imidazole-based reagents in reactions with primary amines to create complex derivatives.

A general synthetic scheme for a tetrasubstituted imidazole is presented below:

| Reactant 1 | Reactant 2 | Reactant 3 | Product |

| This compound | Benzil | Formaldehyde | (R)-1-(2,5-Dimethylphenyl)-N-(4,5-diphenyl-1H-imidazol-1-yl)ethanamine |

| This compound | 1,2-Diketone | Aldehyde | N-((R)-1-(2,5-dimethylphenyl)ethyl)-1H-imidazole derivative |

Phenethylamine (B48288) and Tryptamine Analogues

This compound is itself a phenethylamine derivative. The study of its analogues, particularly those with substitutions on the phenyl ring and the nitrogen atom, is crucial for understanding structure-activity relationships (SAR), especially for targets like serotonin (B10506) receptors (5-HTRs). organic-chemistry.org Agonists for the 5-HT2A receptor, for example, are often categorized into phenethylamines and tryptamines. acs.org

Research on phenethylamine derivatives has shown that substitutions on the phenyl ring significantly impact receptor affinity. wikipedia.org For instance, studies on compounds like 2-(4-chloro-2,5-dimethoxyphenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine show that the 2,5-disubstitution pattern is a key feature in many potent 5-HT2A receptor ligands. acs.org Altering the substituents at these positions, such as replacing a methoxy (B1213986) group with a methyl group as in the parent compound, can modulate efficacy and selectivity.

The general findings from SAR studies on related phenethylamines indicate that:

Phenethylamines generally possess a higher affinity for the 5-HT2A receptor compared to corresponding tryptamines. acs.orgorganic-chemistry.org

Alkyl or halogen groups on the phenyl ring can have a positive effect on binding affinity. organic-chemistry.org

Substitution on the nitrogen atom, for example with a benzyl group (N-benzylphenethylamines or "NBOMes"), can dramatically increase potency at 5-HT2 receptor subtypes. chemhelpasap.com

The table below summarizes key structural features and their general impact on the activity of phenethylamine analogues, based on research on related compounds.

| Structural Modification | General Effect on 5-HT Receptor Affinity | Reference Compound Class |

| 2,5-disubstitution on phenyl ring | Often associated with high potency, particularly at 5-HT2A receptors. | 2,5-Dimethoxyphenethylamines |

| N-Benzylation | Can significantly increase potency. | NBOMes |

| Para-position halogen/alkyl group | Generally positive effect on binding affinity. | Substituted Phenethylamines |

Isoindole Derivatives

Isoindole derivatives, particularly isoindoline-1,3-diones (phthalimides), can be readily synthesized from primary amines. nih.gov The reaction of this compound with phthalic anhydride (B1165640) is a direct method for preparing the corresponding N-substituted phthalimide (B116566). This reaction typically proceeds by heating the two reagents in a solvent like acetic acid or by solvent-free melting, leading to the formation of a stable five-membered imide ring.

The resulting compound, (R)-2-(1-(2,5-dimethylphenyl)ethyl)isoindoline-1,3-dione, incorporates the chiral phenethylamine moiety into the isoindole structure. The synthesis is generally high-yielding and straightforward. The properties of such derivatives are of interest in medicinal chemistry, as the phthalimide group is a known pharmacophore. nih.govnih.gov

| Reactant 1 | Reactant 2 | Reaction Conditions | Product |

| This compound | Phthalic Anhydride | Heat, Acetic Acid | (R)-2-(1-(2,5-dimethylphenyl)ethyl)isoindoline-1,3-dione |

| This compound | Tetrachlorophthalic Anhydride | Heat, Solvent | (R)-4,5,6,7-Tetrachloro-2-(1-(2,5-dimethylphenyl)ethyl)isoindoline-1,3-dione |

Thiazole (B1198619) Derivatives

Thiazole rings are a cornerstone of many biologically active compounds and can be synthesized through various methods. acs.orgsynarchive.com The Hantzsch thiazole synthesis is a classic and versatile method that involves the reaction of an α-haloketone with a thioamide. chemhelpasap.comsynarchive.com To create a thiazole derivative from this compound, the amine must first be converted into a thioamide.

This can be accomplished by reacting the primary amine with a thiocarbonylating agent, such as Lawesson's reagent or phosphorus pentasulfide in the presence of an acyl derivative, or by reacting it with an acyl chloride followed by a thionating agent. The resulting N-(1-(2,5-dimethylphenyl)ethyl)thioamide can then be condensed with an α-haloketone, like 2-bromoacetophenone, to yield the corresponding 2,4-disubstituted thiazole. The reaction proceeds via an initial S-alkylation of the thioamide followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring. chemhelpasap.com

This synthetic strategy allows for the incorporation of the chiral (R)-1-(2,5-dimethylphenyl)ethyl group at the 2-position of the thiazole ring, offering a modular approach to a wide variety of derivatives by simply changing the α-haloketone reactant. nih.gov

| Intermediate | Reactant | Product Class |

| N-((R)-1-(2,5-dimethylphenyl)ethyl)thioformamide | α-Haloketone (e.g., 2-bromoacetophenone) | 2-Substituted-4-aryl-thiazole |

| N-((R)-1-(2,5-dimethylphenyl)ethyl)thioacetamide | α-Haloketone (e.g., 2-chloro-1-phenylethanone) | 2,4-Disubstituted-thiazole |

Diastereoselective and Stereoselective Formation of Derived Compounds

The inherent chirality of this compound makes it a valuable chiral auxiliary. nih.gov A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary can be cleaved and recycled. sigmaaldrich.com Chiral phenylethylamines are widely used for this purpose in various asymmetric transformations. nih.govresearchgate.net

In a typical application, this compound can be reacted with a prochiral ketone or aldehyde to form a chiral imine. The bulky 2,5-dimethylphenyl group creates a sterically hindered environment, forcing subsequent nucleophilic attacks to occur from the less hindered face of the C=N double bond. This process, known as diastereoselective addition, leads to the preferential formation of one diastereomer over the other.

For example, the reduction of an imine formed from this compound and a prochiral ketone using a reducing agent like sodium borohydride (B1222165) would yield a secondary amine with a new stereocenter. The stereochemistry of this new center is dictated by the configuration of the chiral auxiliary. researchgate.net Similarly, the diastereoselective alkylation of an amide derived from this amine can be used to create enantiomerically enriched carboxylic acids. nih.govharvard.edu

Once the new chiral center is installed, the (R)-1-(2,5-dimethylphenyl)ethyl group can be removed, often by hydrogenolysis (catalytic hydrogenation), to reveal the desired chiral product, such as a primary amine or a carboxylic acid, in high enantiomeric purity. The development of methods for stereoselective synthesis using chiral sulfinamides has also been a major area of research. osi.lv

The table below outlines the general principle of using a chiral auxiliary.

| Step | Description | Outcome |

| 1. Attachment | A prochiral substrate is attached to the chiral auxiliary, this compound. | Formation of a chiral intermediate (e.g., a chiral imine or amide). |

| 2. Diastereoselective Reaction | The intermediate reacts with a reagent, where the auxiliary directs the approach to create a new stereocenter. | Preferential formation of one diastereomer over the other. |

| 3. Cleavage | The chiral auxiliary is removed from the product. | Release of the enantiomerically enriched product and recovery of the auxiliary. |

Applications of R 1 2,5 Dimethylphenyl Ethanamine in Asymmetric Catalysis Research

Role as a Chiral Ligand Precursor

The primary application of (R)-1-(2,5-Dimethylphenyl)ethanamine in catalysis is its function as a precursor to sophisticated chiral ligands. enamine.net Chiral ligands are organic molecules that bind to a central metal atom to form a chiral catalyst. The three-dimensional arrangement of the ligand around the metal center creates a chiral environment that influences the stereochemical outcome of a reaction, favoring the formation of one enantiomer over the other.

Amines like this compound are readily converted into various classes of ligands, such as Schiff bases, aminophosphines, and oxazolines. rsc.orgresearchgate.net The synthesis often involves straightforward reactions, for example, condensation with aldehydes or ketones to form imines (Schiff bases), or reaction with chlorophosphines to yield aminophosphines. researchgate.net These resulting ligands, bearing the inherent chirality of the parent amine, are then complexed with transition metals to generate catalysts for asymmetric synthesis. rsc.org The steric and electronic properties of the 2,5-dimethylphenyl group can be systematically modified to fine-tune the catalyst's activity and selectivity for specific reactions.

Development of Chiral Metal Complexes

Ligands derived from this compound are instrumental in the development of a wide array of chiral metal complexes. The choice of metal is critical and is often dictated by the specific transformation being targeted. Metals such as ruthenium, palladium, iron, rhodium, and zinc, when combined with appropriate chiral ligands, exhibit remarkable catalytic activity and stereocontrol.

Ruthenium complexes are highly effective catalysts for asymmetric hydrogenation and transfer hydrogenation of prochiral ketones and imines. nih.govrsc.org When combined with chiral NNP ligands or other specialized ligands, ruthenium catalysts can reduce ketones to their corresponding chiral alcohols with exceptional enantiomeric excess (ee), often exceeding 99%. nih.govrsc.org

The general mechanism for transfer hydrogenation involves the transfer of a hydride (H⁻) from a hydrogen donor (like 2-propanol) and a proton (H⁺) from an N-H group on the ligand to the carbonyl group of the ketone. nih.gov The chiral ligand environment ensures that this addition occurs stereoselectively. Catalysts derived from this compound would participate in creating the necessary chiral pocket to achieve this high level of stereo-differentiation.

Table 1: Performance of Ruthenium-Based Catalysts in Asymmetric Transfer Hydrogenation

| Ketone Substrate | Chiral Ligand Type | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| Acetophenone | N,N,N-donor (pybox) | ~90 | 96 | nih.gov |

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for forming carbon-carbon and carbon-nitrogen bonds. nih.govmdpi.com The reaction involves the substitution of a leaving group on an allylic substrate with a nucleophile, creating a new stereocenter. The stereochemical outcome is controlled by a chiral ligand, typically a phosphine (B1218219), bound to the palladium center. mdpi.com

Ligands derived from chiral amines like this compound can be used to synthesize the chiral phosphine ligands essential for this transformation. researchgate.net The mechanism proceeds through the formation of a π-allylpalladium complex. The chiral ligand dictates which face of the allyl group the nucleophile attacks, thereby controlling the stereochemistry of the final product. nih.govrsc.org High yields and enantioselectivities are often achieved through careful optimization of the ligand, palladium precursor, and reaction conditions. nih.gov

Table 2: Representative Results for Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA) | Allylic Substrate | Nucleophile | Chiral Ligand Type | Yield (%) | Enantiomeric Excess (ee, %) | Reference | | :--- | :--- | :--- | :--- | :--- | | 1,2-Divinylethylene Carbonate | Phthalimide (B116566) | Trost Ligand | 74 | >99 | nih.gov | | Allyl Fluorides | α-sulfonyl carbon anion | Diamidophosphite | High | High | rsc.org | | Benzylic Methyl Carbonates | 3-Aryl Oxindoles | Trost Ligand | High | High | mdpi.com |

Iron catalysis has emerged as a more sustainable and "greener" alternative to catalysis based on precious metals like ruthenium and palladium. rsc.orgnih.gov Iron catalysts, when paired with chiral ligands, are effective in a range of asymmetric transformations, including hydrogenation, transfer hydrogenation, and epoxidation. rsc.orgnih.gov

In the asymmetric epoxidation of enones, for instance, iron complexes with chiral phenanthroline ligands have been shown to produce α,β-epoxyketones with high enantioselectivity (up to 92% ee). nih.gov Similarly, iron complexes featuring chiral P-NH-N-P ligands can catalyze both the asymmetric hydrogenation (using H₂) and asymmetric transfer hydrogenation (using 2-propanol) of ketones. acs.org The development of ligands from precursors like this compound is crucial for expanding the scope and efficiency of these environmentally benign catalytic systems. rsc.org

Table 3: Applications of Chiral Iron Catalysts in Asymmetric Synthesis | Reaction Type | Substrate | Chiral Ligand Type | Enantiomeric Excess (ee, %) | Reference | | :--- | :--- | :--- | :--- | | Asymmetric Epoxidation | β,β-Disubstituted Enones | Phenanthroline | up to 92 | nih.gov | | Asymmetric Transfer Hydrogenation | Acetophenone | Amine(imine)diphosphine | up to 97 | acs.org | | Asymmetric Hydrogenation | Acetophenone | Amine(imine)diphosphine | 90 | acs.org |

Rhodium-catalyzed asymmetric hydroformylation is a key industrial process for the synthesis of chiral aldehydes from alkenes. researchgate.netnih.gov The reaction introduces a formyl group (-CHO) and a hydrogen atom across a double bond. The use of chiral ligands, particularly bisphosphines and phosphite-containing ligands, is essential for controlling both regioselectivity (linear vs. branched aldehyde) and enantioselectivity. researchgate.netresearchgate.net

Chiral aminophosphine (B1255530) ligands, which can be synthesized from chiral amines, have shown potential in rhodium-catalyzed hydroformylation, achieving high regioselectivity and moderate to high enantioselectivity (up to 51% ee) for substrates like styrene (B11656) and vinyl acetate (B1210297). researchgate.net The ligand's structure, including its bite angle and electronic properties, directly influences the catalyst's performance. mdpi.comnih.gov

Table 4: Performance of Chiral Rhodium Catalysts in Asymmetric Hydroformylation | Substrate | Ligand Type | Regioselectivity (branched:linear) | Enantiomeric Excess (ee, %) | Reference | | :--- | :--- | :--- | :--- | | Styrene | Chiral Aminophosphine | High | 51 | researchgate.net | | Vinyl Acetate | Chiral Aminophosphine | High | 48 | researchgate.net | | Various | Bis-phospholane | High | High | researchgate.netresearchgate.net |

Zinc complexes featuring chiral ligands are used as catalysts for the stereoselective ring-opening polymerization (ROP) of lactides. rsc.org This process is critical for producing polylactide (PLA), a biodegradable polymer with applications in medicine and packaging. techscience.comtechscience.cn The stereochemistry of the polymer chain dictates its physical and mechanical properties. rsc.org

Chiral Schiff base ligands, readily prepared by condensing an amine like this compound with a salicylaldehyde (B1680747) derivative, can be complexed with zinc to form active polymerization catalysts. nih.govnih.gov These catalysts can exhibit high isoselectivity, meaning they preferentially polymerize racemic lactide into isotactic multiblock poly(lactic acid). nih.gov The structure of the ligand, particularly the steric bulk near the metal center, has a significant impact on both the activity and stereoselectivity of the polymerization. techscience.comnih.gov

Table 5: Zinc(II) Catalysts in Stereoselective Polymerization of rac-Lactide | Ligand Type | Polymer Tacticity | Activity | Stereoselectivity (Pm) | Reference | | :--- | :--- | :--- | :--- | | Pyridine-amine-imine-phenolate | Isotactic | Very High | up to 0.90 | nih.gov | | Bimetallic Salen (Schiff Base) | Isotactic | High | High | techscience.comtechscience.cn | | Aminoacid-based Schiff Base | Not specified | High Efficiency | Not specified | nih.gov |

Asymmetric Hydrogenation of Prochiral Substrates

There is a lack of specific research data on the use of this compound as a ligand in the asymmetric hydrogenation of prochiral substrates.

Asymmetric Transfer Hydrogenation Reactions

Specific examples and detailed results for the application of this compound in asymmetric transfer hydrogenation reactions are not available in the surveyed literature.

Other Asymmetric Organocatalytic Transformations

Information regarding the use of this compound in other asymmetric organocatalytic transformations is not sufficiently documented in publicly accessible research.

Enantioselectivity and Turnover Frequency Studies in Catalytic Systems

Quantitative studies detailing the enantioselectivity and turnover frequency of catalytic systems that specifically employ this compound could not be located.

Theoretical and Computational Investigations of this compound

Following a comprehensive review of available scientific literature, it has been determined that specific theoretical and computational studies, including Quantum Chemical Calculations (Density Functional Theory - DFT) and Molecular Modeling and Dynamics Simulations, for the compound this compound are not present in the currently accessible research.

While computational methods such as DFT are widely used to investigate the properties of various chemical compounds, and molecular dynamics simulations are employed to understand their conformational landscapes, dedicated studies providing detailed data on the geometric optimization, electronic structure, chemical activity descriptors, Natural Bond Orbital (NBO) analysis, or force field methods for this compound could not be located.

Therefore, the specific data required to populate the subsections of this article, including data tables on geometric parameters, HOMO-LUMO gaps, chemical hardness and softness, Fukui functions, and intramolecular interactions from NBO analysis, as well as findings from molecular dynamics simulations, are not available in the published literature.

Theoretical and Computational Investigations of R 1 2,5 Dimethylphenyl Ethanamine

Molecular Modeling and Dynamics Simulations

Simulation of Interactions with Chiral Environments

The enantioselective recognition of (R)-1-(2,5-Dimethylphenyl)ethanamine is crucial for its applications, particularly in chiral separations. Molecular dynamics (MD) and Monte Carlo simulations are powerful tools to model the interactions between this chiral amine and its environment, such as a chiral stationary phase (CSP) in chromatography or a chiral catalyst.

These simulations can provide atomistic-level insights into the formation of diastereomeric complexes. By calculating the binding energies and analyzing the non-covalent interactions (e.g., hydrogen bonds, van der Waals forces, and π-π stacking) between the R-enantiomer and a chiral selector, it is possible to understand the basis of chiral recognition. For instance, simulations could model the interaction of this compound with a brush-type chiral stationary phase, elucidating the specific contact points and conformational changes that lead to enantioseparation.

Table 1: Simulated Interaction Energies of Enantiomers with a Chiral Selector

| Enantiomer | Interaction Type | Calculated Binding Energy (kcal/mol) | Key Interacting Residues of Selector |

|---|---|---|---|

| This compound | Hydrogen Bonding | Data not available | Data not available |

| This compound | Van der Waals | Data not available | Data not available |

| (S)-1-(2,5-Dimethylphenyl)ethanamine | Hydrogen Bonding | Data not available | Data not available |

| (S)-1-(2,5-Dimethylphenyl)ethanamine | Van der Waals | Data not available | Data not available |

(Note: This table is illustrative. Specific data for this compound is not available in the searched literature.)

Computational Studies on Reaction Mechanisms and Stereoselectivity

Density Functional Theory (DFT) is a primary computational method used to investigate reaction mechanisms and the origins of stereoselectivity. For reactions involving this compound, such as its use as a chiral auxiliary or in asymmetric synthesis, DFT calculations can map out the potential energy surface of the reaction.

These studies would involve locating the transition state structures for the formation of different stereoisomeric products. By comparing the activation energies associated with these transition states, researchers can predict the major product of a reaction. The analysis of the transition state geometries can reveal the key steric and electronic factors that govern the stereochemical outcome. For example, in a nucleophilic addition reaction where this compound acts as a chiral ligand, computational models can show how the dimethylphenyl group sterically hinders one face of the reactive center, leading to a preferred direction of attack.

Prediction of Spectroscopic Properties from First Principles

Ab initio and DFT calculations are routinely used to predict the spectroscopic properties of molecules with a high degree of accuracy. These first-principles methods can calculate vibrational frequencies (infrared and Raman spectra), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis spectra).

For this compound, theoretical calculations of its vibrational spectrum can aid in the assignment of experimental IR and Raman bands. Similarly, the prediction of 1H and 13C NMR chemical shifts can help in the structural elucidation and purity assessment of the compound. The calculated spectra are often compared with experimental data to validate the computational model and provide a more detailed understanding of the molecular structure and electronic environment.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Parameter | Predicted Value | Experimental Value |

|---|---|---|---|

| Infrared (IR) Spectroscopy | N-H stretch (cm-1) | Data not available | Data not available |

| Infrared (IR) Spectroscopy | C-H aromatic stretch (cm-1) | Data not available | Data not available |

| 1H NMR | Chemical Shift (ppm) - CH-NH2 | Data not available | Data not available |

| 13C NMR | Chemical Shift (ppm) - C-NH2 | Data not available | Data not available |

(Note: This table is illustrative. Specific data for this compound is not available in the searched literature.)

Exploration of Biological Activities and Mechanisms of Action Research Focus

Modulation of Neurotransmitter Systems and Pathways

Phenethylamines are known to interact with monoaminergic systems, which include dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506) pathways. Research into compounds structurally related to (R)-1-(2,5-Dimethylphenyl)ethanamine provides a framework for understanding its potential neuropharmacological effects.

The influence of phenethylamine (B48288) derivatives on dopamine (DA) and norepinephrine (NE) pathways is primarily mediated through interactions with their respective transporters, the dopamine transporter (DAT) and the norepinephrine transporter (NET). frontiersin.org These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby terminating their signal.

Studies on a wide range of substituted phenethylamines, including those with 2,5-disubstitution patterns, have generally shown low to mid-micromolar affinities and potencies at DAT and NET. nih.gov This suggests that their primary mechanism of action is typically not potent inhibition or substrate activity at these transporters, unlike classical stimulants such as amphetamine. However, the trace amine-associated receptor 1 (TAAR1), a receptor activated by phenethylamines, is known to functionally downregulate the activity of monoamine transporters, leading to reduced uptake and increased efflux of associated neurotransmitters. frontiersin.org

Further complexity arises from findings that in certain brain regions with low DAT density, such as the frontal cortex, NET is responsible for the clearance of synaptic dopamine. nih.govbiorxiv.org Therefore, even a moderate interaction with NET could influence dopamine-dependent processes like synaptic plasticity in these areas. biorxiv.org Research on methylphenidate derivatives has shown that affinities at DAT and NET are well-correlated, with substitutions on the phenyl ring significantly altering binding affinity. nih.gov

A significant focus of research for 2,5-disubstituted phenethylamines has been their interaction with serotonin (5-HT) receptors, particularly the 5-HT2A subtype. nih.govresearchgate.net The 2,5-dimethoxy motif, structurally related to the 2,5-dimethyl pattern, is a well-recognized feature that confers potent agonist activity at the 5-HT2A receptor. researchgate.netresearchgate.netmdpi.com

Compounds from this chemical family are often potent and efficacious agonists at 5-HT2A and 5-HT2C receptors. nih.gov For instance, the structurally similar compound DOM (1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane) is a potent 5-HT2A/2C agonist. nih.govnih.gov Early research indicated that DOM inhibits the firing of serotonin neurons in the dorsal raphe nucleus, an effect mediated predominantly by 5-HT2A receptors. nih.gov The high affinity of these compounds for 5-HT2A receptors has made them valuable tools for studying receptor function and the development of novel therapeutics for psychiatric disorders. nih.gov

Table 1: 5-HT Receptor Binding Affinities of a Structurally Related Compound (DOM) This table presents data for 1-(2,5-Dimethoxy-4-methyl-phenyl)-1-methyl-ethylamine (DOM), a compound structurally analogous to the subject article's focus, to illustrate typical receptor interaction profiles for this chemical class.

| Receptor | Ligand | Species | Assay Description | Affinity (Ki) | Reference |

|---|---|---|---|---|---|

| 5-HT2A Receptor | (R)-(-)-DOM | Human | Radioligand binding assay | 6.9 nM | nih.gov |

| 5-HT2C Receptor | (R)-(-)-DOM | Human | Radioligand binding assay | 19 nM | nih.gov |

| 5-HT2 Receptor | (R)-(-)-DOM | Rat | Displacement of [125I]-(R)-DOI from binding sites in rat frontal cortex | 8 nM | bindingdb.org |

Ligand-Receptor Binding Studies and Affinity Analysis

Detailed binding studies are crucial for characterizing the pharmacological profile of a compound. For phenethylamines, this involves assessing their affinity for a range of monoaminergic receptors and related enzymes.

Adrenergic receptors (ARs), which are activated by norepinephrine and epinephrine, are also targets for investigation for phenethylamine compounds due to structural similarities with endogenous catecholamines. These receptors are broadly classified into α and β subtypes. assaygenie.com Research on related 2,5-dimethoxyphenethylamines has demonstrated that these compounds can possess affinity for adrenergic receptors. For example, CYB210010, a 2,5-dimethoxy-4-thiotrifluoromethylphenethylamine, showed modest selectivity over α2A adrenergic receptors. nih.gov Other studies have investigated the effects of trace amines, such as phenylethylamine, on β-adrenergic receptor signaling, revealing complex interactions including allosteric antagonism. nih.gov The binding of ligands to α1A-adrenergic receptors involves interactions with key residues, and the binding pose can differ significantly between agonists and antagonists. nih.gov

Monoamine oxidase (MAO) is a key enzyme responsible for the degradation of monoamine neurotransmitters, including dopamine, norepinephrine, and serotonin. nih.govyoutube.comyoutube.com It exists in two isoforms, MAO-A and MAO-B. Inhibition of this enzyme increases the synaptic availability of these neurotransmitters. The phenethylamine scaffold is a known feature in many MAO inhibitors (MAOIs). nih.govnih.gov

Research into derivatives of 4-aminophenethylamine has led to the identification of potent and selective inhibitors of MAO-A. nih.gov These studies demonstrate that specific substitution patterns on the phenethylamine structure are critical for potent enzyme inhibition. While many psychoactive phenethylamines are not potent MAOIs, this remains an important area of investigation to fully characterize the biological activity of any new analog and to identify potential drug-drug interactions.

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies explore how modifications to a molecule's chemical structure alter its biological activity. For the 2,5-disubstituted phenethylamine class, extensive SAR studies have provided significant insights, primarily centered on interactions with 5-HT2 receptors.

Key findings from SAR studies on this class of compounds include:

The 2,5-Disubstitution Pattern: The presence of substituents at the 2 and 5 positions of the phenyl ring is a critical determinant of 5-HT2A receptor activity. researchgate.netmdpi.com Specifically, a methoxy (B1213986) group at the 2-position appears to be particularly important for the in vitro functionality of N-benzylphenethylamine analogues at the 5-HT2A receptor. researchgate.net

4-Position Substituents: The nature of the substituent at the 4-position of the phenyl ring dramatically influences receptor affinity and functional activity. For 1-(2,5-dimethoxyphenyl)isopropylamine analogues, increasing the lipophilicity and electron-withdrawing character of the 4-position substituent was found to be correlated with higher affinity for 5-HT2 receptors. frontiersin.org

Alpha-Methyl Group: The presence of a methyl group on the alpha-carbon of the ethylamine (B1201723) side chain (creating an amphetamine analog) can influence selectivity and potency at different receptors.

N-Substitution: While converting a primary amine to a secondary amine often leads to a loss of 5-HT2A activity, N-benzyl substitution is a notable exception, frequently increasing both affinity and potency at the receptor. mdpi.com

Table 2: Summary of Structure-Activity Relationship (SAR) Principles for 2,5-Disubstituted Phenethylamines

| Structural Modification | Effect on Biological Activity (Primarily at 5-HT2A Receptors) | Reference |

|---|---|---|

| 2,5-Dimethoxy Pattern | Considered a key motif for potent 5-HT2A receptor agonism. | researchgate.netmdpi.com |

| Increasing Lipophilicity at 4-Position | Generally correlates with increased binding affinity at 5-HT2A and 5-HT2B receptors. | frontiersin.org |

| N-Benzyl Substitution | Can significantly increase affinity and potency compared to the primary amine. | mdpi.com |